molecular formula C9H7F3INO B1303254 N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide CAS No. 97760-98-0

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1303254
CAS No.: 97760-98-0
M. Wt: 329.06 g/mol
InChI Key: DLROSNQUSLJYBU-UHFFFAOYSA-N
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Description

N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS: 97760-98-0) is a halogenated acetamide derivative with the molecular formula C₉H₇F₃INO and a molecular weight of 329.06 g/mol. The compound features an acetamide group attached to a phenyl ring substituted with iodine at the para position and a trifluoromethyl (-CF₃) group at the ortho position. Key physical properties include a density of 1.847±0.06 g/cm³ and a calculated polar surface area of 29.1 Ų .

These features make the compound a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLROSNQUSLJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377679
Record name N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
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Molecular Weight

329.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-98-0
Record name N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide
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Record name N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
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Record name 97760-98-0
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Biological Activity

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H7F3INO
  • Molecular Weight : 329.06 g/mol
  • CAS Number : 97760-98-0

The presence of the iodine atom and trifluoromethyl group is noteworthy as these functionalities can enhance lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular penetration. Additionally, the iodine atom may enhance binding affinity to specific proteins or enzymes, influencing their activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. A notable study demonstrated that similar compounds effectively inhibited the proliferation of FLT3-ITD-positive acute myeloid leukemia cells by suppressing FLT3 kinase phosphorylation and inducing apoptosis. The compound showed selectivity over wild-type FLT3 and cKIT kinases, which is crucial for minimizing side effects in therapeutic applications .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AnticancerInhibition of FLT3 kinase in AML cells
AntimicrobialPotential activity against pathogens
Enzyme InhibitionInteraction with specific enzymes

Case Studies

  • Acute Myeloid Leukemia (AML) : In vivo studies involving mouse xenograft models demonstrated that compounds related to this compound significantly suppressed tumor growth in FLT3-ITD-positive AML models, showcasing their potential as targeted therapies .
  • Antimicrobial Formulations : A multi-agent formulation based on similar acetamides revealed moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be further explored for developing new antibiotics .

Scientific Research Applications

Anticancer Properties
N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promising results in inhibiting the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). In vivo studies have demonstrated that these compounds can suppress tumor growth in mouse models, highlighting their potential for development as targeted cancer therapies .

Glucokinase Activation
Another significant application is its role as a glucokinase activator. Glucokinase is crucial for glucose metabolism and regulation, and compounds that activate this enzyme can be beneficial in managing diabetes and metabolic syndrome. The activation of glucokinase by acetamide derivatives has been linked to improved glucose utilization in the liver without inducing hypoglycemia, making them potential candidates for treating hyperglycemia and related conditions .

Case Studies

Case Study 1: Anticancer Activity
In a study published in PubMed, researchers examined the effects of a structurally similar compound on FLT3-ITD-positive AML cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting that this compound may exhibit similar properties due to its structural analogies .

Case Study 2: Metabolic Regulation
A patent application detailed the glucokinase activating properties of acetamide derivatives, including those similar to this compound. The study highlighted how these compounds could manage blood glucose levels effectively, offering a new avenue for diabetes treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • Structure : Chlorine replaces iodine at the para position.
  • Molecular Weight : 293.67 g/mol (vs. 329.06 g/mol for the iodo derivative).
  • This compound is widely used in medicinal chemistry for its balanced lipophilicity and metabolic stability .
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
  • Structure : The trifluoroacetyl (-COCF₃) group replaces the trifluoromethyl (-CF₃) group, and iodine is at the ortho position.
  • Impact : The trifluoroacetyl group introduces stronger electron-withdrawing effects, enhancing electrophilicity. The ortho iodine substitution may influence intramolecular interactions and crystal packing, as observed in crystallographic studies .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • Structure: Incorporates a thienopyrimidinone scaffold linked to the acetamide group.
  • Impact : The heterocyclic system enhances binding affinity to biological targets (e.g., kinases), while the trifluoromethyl group maintains metabolic resistance. This compound demonstrates anticonvulsant activity in preclinical models .

Functional Group Modifications

2-Cyano-2-hydroxy-N-(4-(trifluoromethyl)phenyl)acetamide
  • Structure: A cyano (-CN) and hydroxyl (-OH) group replace the acetamide’s methyl group.
  • The hydroxyl group introduces acidity (pKa ~9–10), enabling pH-dependent reactivity .
N-[3-(Trifluoromethyl)phenyl]-2-morpholinoacetamide
  • Structure : A morpholine ring replaces the iodine substituent.
  • Impact : The morpholine group enhances water solubility and bioavailability. This derivative shows improved blood-brain barrier penetration in neuropharmacological studies .

Pharmacological and Physicochemical Data

Compound Name Molecular Weight (g/mol) Substituents Key Properties/Activities Reference
N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide 329.06 -I, -CF₃ High halogen bonding potential
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 293.67 -Cl, -CF₃ Improved metabolic stability
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide 358.97 -I, -COCF₃ Enhanced electrophilicity
2-Cyano-2-hydroxy-N-(4-(trifluoromethyl)phenyl)acetamide 274.20 -CN, -OH, -CF₃ pH-dependent solubility

Key Research Findings

  • Synthetic Utility : The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of the phenyl ring .
  • Biological Activity: Analogues with heterocyclic systems (e.g., thienopyrimidinone) exhibit anticonvulsant and kinase inhibitory activities, with IC₅₀ values in the nanomolar range .
  • Electronic Effects : The trifluoromethyl group significantly lowers the pKa of adjacent functional groups, influencing binding interactions in enzyme inhibition assays .

Preparation Methods

Synthesis of 4-Iodo-2-(trifluoromethyl)aniline Intermediate

  • Starting Material: 4-iodo-2-(trifluoromethyl)benzoic acid or related derivatives.
  • Reduction to Alcohol or Amine: For example, reduction of 4-iodo-2-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex in THF at elevated temperature (80 °C) has been reported, yielding intermediates suitable for further functionalization.
  • Alternative Routes: Aromatic substitution reactions or halogenation of trifluoromethyl-substituted anilines can be employed to introduce the iodine substituent at the para position.
  • Purification: Organic extraction, washing with aqueous acid/base, drying over MgSO4, and solvent removal under reduced pressure are standard steps to isolate the intermediate.

Acetylation to Form this compound

  • Reagents: Acetic anhydride or acetyl chloride is reacted with the substituted aniline under controlled conditions.
  • Solvent: Common solvents include dichloromethane, acetic acid, or other inert organic solvents.
  • Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
  • Workup: The reaction mixture is quenched with water or aqueous sodium bicarbonate, followed by extraction, drying, and purification by recrystallization or chromatography.
  • Yield: High yields (>80%) are achievable with optimized conditions.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-iodo-2-(trifluoromethyl)benzoic acid + Borane-THF THF, 80 °C, 1.5 h 4-iodo-2-(trifluoromethyl)benzyl alcohol ~85%
2 4-iodo-2-(trifluoromethyl)aniline + Acetic anhydride Room temp, 2-4 h This compound 80-90%

Alternative Synthetic Routes and Catalytic Methods

  • Palladium-Catalyzed Coupling: Literature reports the use of Pd-catalyzed amidation or cross-coupling reactions involving aryl iodides and amides or amines to form acetanilide derivatives. For example, Pd(PPh3)4 catalysis with aryl iodides and amines in the presence of bases like triethylamine can be employed to synthesize related acetamides.
  • Diazo Amide Intermediates: Advanced synthetic methods involve α-diazo amides as intermediates for functionalization, though these are more specialized and less common for this compound.
  • Avoidance of Hazardous Reagents: Improved processes avoid toxic reagents like thiophosgene in related trifluoromethylated aromatic amide syntheses, favoring safer alternatives.

Purification and Characterization

  • Purification: Recrystallization from ethanol or ethyl acetate, silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization:
    • Melting Point: ~134 °C.
    • Spectroscopy:
      • ¹H NMR shows aromatic protons and acetamide NH signals.
      • ¹³C NMR confirms trifluoromethyl and aromatic carbons.
      • Mass spectrometry confirms molecular ion at m/z 329.06.
    • Elemental Analysis: Consistent with C9H7F3INO composition.
  • Physical Properties: Density ~1.847 g/cm³ (predicted).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Reduction of 4-iodo-2-(trifluoromethyl)benzoic acid to benzyl alcohol, then amination and acetylation 4-iodo-2-(trifluoromethyl)benzoic acid Borane-THF, Acetic anhydride THF, 80 °C; RT acetylation High yield, straightforward
Pd-catalyzed amidation of aryl iodide with acetamide or amine 4-iodo-2-(trifluoromethyl)aryl iodide Pd(PPh3)4, NEt3 Room temp to mild heating Catalytic, efficient
Direct acetylation of 4-iodo-2-(trifluoromethyl)aniline 4-iodo-2-(trifluoromethyl)aniline Acetic anhydride RT, organic solvent Simple, high purity

Research Findings and Notes

  • The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is significant for pharmaceutical applications.
  • The iodine substituent allows for further functionalization via cross-coupling reactions, making this compound a valuable intermediate in organic synthesis.
  • Avoidance of hazardous reagents and optimization of reaction conditions are critical for industrial scalability and safety.
  • Purification techniques such as recrystallization and chromatography ensure high purity suitable for research and development.

Q & A

Q. What are the optimal synthetic routes for N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide, and how can reaction yields be maximized?

The compound can be synthesized via coupling reactions between 4-iodo-2-(trifluoromethyl)aniline and acetylating agents. A method involving diazo intermediates (e.g., using 4-iodo-2-(trifluoromethyl)benzonitrile and acetamide derivatives) has achieved yields up to 82% under inert atmospheres with column chromatography purification (CH₂Cl₂–Et₂O eluent) . Key parameters include temperature control (60°C), use of triethylamine as a base, and acetonitrile as a solvent to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the trifluoromethyl (-CF₃), iodo-substituted aromatic protons, and acetamide NH/CO groups. For example, NH protons typically resonate at δ 8.95–10.0 ppm in DMSO-d₆ .
  • X-ray crystallography : Resolves steric effects of the trifluoromethyl and iodo groups on the phenyl ring, confirming bond angles and crystal packing .
  • IR spectroscopy : Identifies C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can chromatographic purification of this compound be optimized?

Use silica gel column chromatography with a gradient eluent system (e.g., CH₂Cl₂:Et₂O 19:1) to separate polar byproducts. Monitor fractions via TLC (Rf ≈ 0.52 in pentane:Et₂O 1:1) . Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies in IC₅₀ values or receptor binding may arise from assay conditions (e.g., solvent polarity, pH). Conduct dose-response studies across multiple cell lines and validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Adjust substituents (e.g., replacing -CF₃ with -CN) to probe electronic effects on activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular docking : Map interactions between the iodo/trifluoromethyl groups and target proteins (e.g., kinases). Software like AutoDock Vina can simulate binding to active sites .
  • QSAR models : Use descriptors like logP (calculated ~2.8) and topological polar surface area (TPSA ≈ 60 Ų) to predict absorption and bioavailability .
  • MD simulations : Assess stability of the acetamide moiety in aqueous environments over 100-ns trajectories .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Systematic modification of substituents reveals:

  • Iodo group : Critical for halogen bonding with Tyr residues in target enzymes. Replacement with Br reduces potency by ~40% .
  • Trifluoromethyl group : Enhances metabolic stability but may increase off-target effects. Substitution with -SO₂CF₃ improves selectivity for COX-2 over COX-1 .
  • Acetamide linker : Methylation of the NH group abolishes activity, highlighting its role in hydrogen bonding .

Q. What methodologies are recommended for in vivo efficacy studies of this compound?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models via LC-MS/MS. The -CF₃ group may prolong t₁/₂ due to reduced CYP450 metabolism .
  • Disease models : Test in inflammation models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses. Include positive controls (e.g., celecoxib) and monitor liver enzymes for toxicity .

Methodological Notes

  • Data Validation : Cross-reference NMR/X-ray data with NIST Chemistry WebBook entries to confirm spectral assignments .
  • Contradiction Management : Replicate synthetic steps (e.g., inert atmosphere, reagent purity >98%) to minimize variability in yields .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
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N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

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